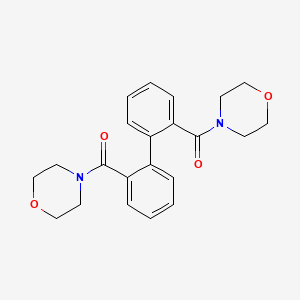
Biphenyl-2,2'-diylbis(morpholin-4-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2’-(MORPHOLINE-4-CARBONYL)-[1,1’-BIPHENYL]-2-CARBONYL]MORPHOLINE: is a complex organic compound characterized by the presence of morpholine and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2’-(MORPHOLINE-4-CARBONYL)-[1,1’-BIPHENYL]-2-CARBONYL]MORPHOLINE typically involves the reaction of morpholine with biphenyl derivatives under controlled conditions. One common method involves the use of phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . The morpholine hydrochloride is prepared by dissolving morpholine in an inert liquid medium and introducing hydrochloric acid under agitation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and safety. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[2’-(MORPHOLINE-4-CARBONYL)-[1,1’-BIPHENYL]-2-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-[2’-(MORPHOLINE-4-CARBONYL)-[1,1’-BIPHENYL]-2-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 4-Morpholinecarbonyl chloride
- Morpholine-4-carboxylic acid
- N-Methyl-N-phenylcarbamoyl chloride
Comparison: Compared to these similar compounds, 4-[2’-(MORPHOLINE-4-CARBONYL)-[1,1’-BIPHENYL]-2-CARBONYL]MORPHOLINE is unique due to the presence of both morpholine and biphenyl groups.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2-[2-(morpholine-4-carbonyl)phenyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2O4/c25-21(23-9-13-27-14-10-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2 |
InChI Key |
UUZNMZNAAQIJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















